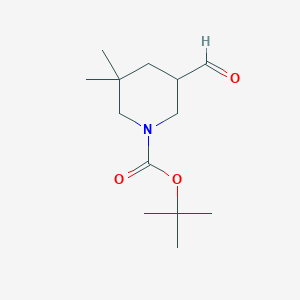![molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7](/img/structure/B3020372.png)
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine
Übersicht
Beschreibung
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring
Wirkmechanismus
Target of Action
The primary target of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .
Mode of Action
The compound interacts with its target, CDK2, by addressing the ATP-binding pocket . Due to high sequence conservation within the kinase atp binding pocket and the large size of the kinase family, selectivity can be a major challenge .
Biochemical Pathways
It is known that cdk2 plays a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Result of Action
Given its target, it can be inferred that it may have an impact on cell cycle progression, apoptosis, transcription, and viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Also, it is recommended to be stored in an inert atmosphere at 2-8°C .
Biochemische Analyse
Biochemical Properties
It has been found to interact with Cyclin-dependent kinase 2 in humans
Molecular Mechanism
It is known to interact with Cyclin-dependent kinase 2 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the use of 5-aminopyrazole as a precursor. One efficient method for constructing regioisomeric pyrazolo[3,4-b]pyridines involves carrying out the reaction in acetic acid with the addition of trifluoroacetic acid as a promoter at temperatures ranging from 80°C to 140°C . Another approach involves the Miyaura borylation reaction, which uses bis(pinacolato)diboron, Pd2(dba)3, and XPhos in 1,4-dioxane under microwave conditions at 150°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, bis(pinacolato)diboron, Pd2(dba)3, and XPhos. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 150°C and the use of solvents such as 1,4-dioxane and acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAMMMLPCIRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)
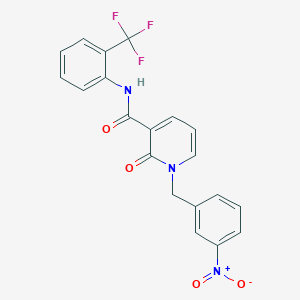
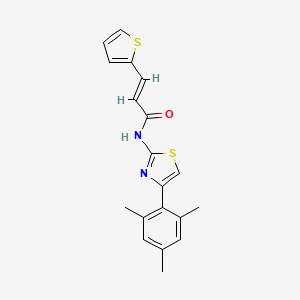
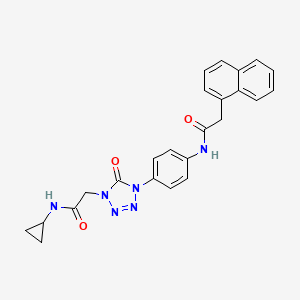

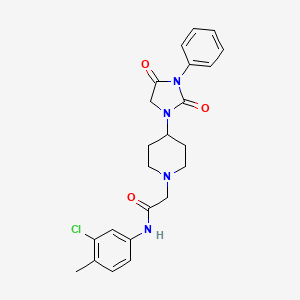
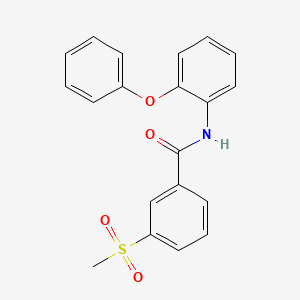
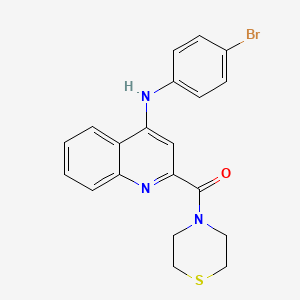
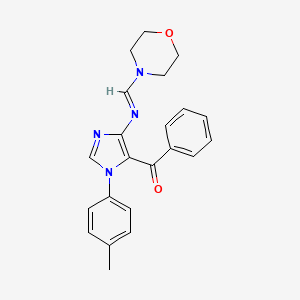


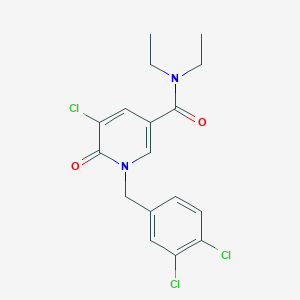
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)
